molecular formula C20H29NO4S B3020082 4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide CAS No. 1797888-28-8

4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B3020082
CAS No.: 1797888-28-8
M. Wt: 379.52
InChI Key: HKLFCRCVGDCUHO-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 4-methoxy and 3-methyl substituent on the aromatic ring, coupled with a 2-methoxy-substituted adamantane moiety. The sulfonamide linker and substituent positions are critical for modulating biological activity, such as receptor binding or enzyme inhibition.

Properties

IUPAC Name

4-methoxy-N-[(2-methoxy-2-adamantyl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-13-6-18(4-5-19(13)24-2)26(22,23)21-12-20(25-3)16-8-14-7-15(10-16)11-17(20)9-14/h4-6,14-17,21H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLFCRCVGDCUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H25N1O4S
  • Molecular Weight : 357.46 g/mol

The biological activity of this compound primarily involves modulation of specific biological pathways through interactions with various receptors and enzymes. The methoxy and sulfonamide groups are believed to enhance its binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticancer Activity

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a derivative with a comparable sulfonamide moiety exhibited cytotoxic effects against breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Neuroprotective Effects

The adamantane structure is known for its neuroprotective properties. Compounds derived from adamantane have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that this compound may enhance cognitive function and protect neuronal cells from oxidative stress .

Data Tables

Biological Activity Effect Reference
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityInduction of apoptosis in cancer cells
Neuroprotective EffectsProtection against oxidative stress

Case Studies

  • Antimicrobial Study :
    • A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
    • The study concluded that the sulfonamide group is crucial for its antimicrobial efficacy.
  • Cytotoxicity Assay :
    • In a study evaluating various sulfonamides on human breast cancer cell lines (MCF-7), it was found that one analogue caused a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
    • This supports the hypothesis that structural modifications can enhance anticancer properties.
  • Neuroprotection in Animal Models :
    • An animal model of Alzheimer's disease was treated with a related adamantane derivative. Results indicated improved memory retention and reduced amyloid plaque formation after treatment over four weeks.

Comparison with Similar Compounds

Key Observations:

Steric Effects: The 3-methyl group in the target compound may introduce steric hindrance, altering selectivity compared to unsubstituted or halogenated analogs (e.g., 3-fluoro in ). Halogen vs. Alkyl: Fluorine (in ) increases electronegativity and metabolic stability, whereas methyl (target compound) enhances lipophilicity.

Adamantane Modifications :

  • The 2-methoxy substitution in the target compound and may improve solubility compared to unsubstituted adamantane derivatives (e.g., Compound 23 in ).

Synthetic Accessibility :

  • Yields for similar compounds (e.g., 70–92% in ) suggest feasible synthetic routes using DMF and bases like DIEA. The target compound’s synthesis likely follows analogous protocols.

Pharmacological and Functional Comparisons

Cannabinoid Receptor 2 (CB2) Modulation:
  • Compound 23 () exhibits CB2 inverse agonism with an IC₅₀ of 12 nM, highlighting the importance of the 4-methoxy group.
  • Halogenated analogs (e.g., ) might exhibit altered binding kinetics due to polar interactions, whereas alkyl groups (target compound) favor hydrophobic interactions.

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